1,3-Bis(2,4-diaminophenoxy)propane chemical structure and properties
1,3-Bis(2,4-diaminophenoxy)propane chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 1,3-Bis(2,4-diaminophenoxy)propane and its associated salts. The information is intended for researchers, scientists, and professionals in drug development and cosmetic science.
Chemical Structure and Identification
1,3-Bis(2,4-diaminophenoxy)propane, also known as 2,4-DAPP, is an aromatic amine. It is primarily used in its hydrochloride or tetrahydrochloride salt forms to enhance stability and solubility.
Free Base:
-
Chemical Name: 1,3-Bis(2,4-diaminophenoxy)propane
-
Molecular Formula: C₁₅H₂₀N₄O₂
-
Molecular Weight: 288.34 g/mol
-
CAS Number: 81892-72-0
Tetrahydrochloride Salt:
-
Chemical Name: 1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride
-
Molecular Formula: C₁₅H₂₀N₄O₂ · 4HCl[1]
-
Molecular Weight: 434.19 g/mol [1]
-
CAS Number: 74918-21-1[2]
Physicochemical Properties
Quantitative data on the physicochemical properties of 1,3-Bis(2,4-diaminophenoxy)propane and its salts are limited in publicly available literature. The Scientific Committee on Consumer Products (SCCP) has noted that many of these properties have not been experimentally determined.[3]
Table 1: Physicochemical Properties of 1,3-Bis(2,4-diaminophenoxy)propane and its Tetrahydrochloride Salt
| Property | Value | Salt Form |
| Melting Point | 215°C[4][5] | Tetrahydrochloride |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Data not available | - |
| Stability | Standard solutions (1012 mg/l and 1036 mg/l) in 30/70 acetonitrile/water are stable for at least 42.8 hours at room temperature in the dark.[3] | Tetrahydrochloride |
For reference, a structurally similar compound, 2,4-Diaminophenoxyethanol dihydrochloride , has a reported water solubility of 425 ± 7 g/L at 20°C and a log P of 0.99.[6]
Applications
The primary application of 1,3-Bis(2,4-diaminophenoxy)propane is as a "coupler" or "secondary intermediate" in permanent oxidative hair dye formulations.[3][7][8][9] It reacts with a primary intermediate (e.g., p-phenylenediamine) in the presence of an oxidizing agent, such as hydrogen peroxide, to form larger color molecules within the hair shaft.[3][7][9][10][11] This process leads to a long-lasting hair color that is resistant to washing.[7][8] In cosmetic formulations, the concentration of 1,3-Bis(2,4-diaminophenoxy)propane is regulated; for instance, the SCCNFP has opined its safe use in permanent hair dye formulations at a maximum concentration of 2.0%, which corresponds to an in-use concentration of 1.0% after mixing with hydrogen peroxide.[2]
Experimental Protocols
Synthesis of 1,3-Bis(2,4-diaminophenoxy)propane Hydrochloride
A production process for the hydrochloride salt involves the following steps:
-
Reaction: 2,4-Dinitrophenol is reacted with an alkali (e.g., sheet alkali) in a solvent such as ethylene glycol diethyl ether with stirring at a controlled temperature (e.g., 50-100°C) for 1-3 hours.
-
Alkylation: 1,3-Dibromopropane is then added dropwise to the reaction mixture at an elevated temperature (e.g., 100-130°C) over 1-2 hours. The reaction is allowed to proceed for an additional 3-5 hours.
-
Purification: The resulting condensation product is purified by dissolving it in heated tap water, followed by the dropwise addition of liquid caustic soda. The mixture is stirred, and the product is isolated by suction filtration while hot. The filtered product is then rinsed with clear water to a specified pH, centrifuged to remove excess water, and dried.
Toxicological Testing Methodologies
The toxicological properties of the tetrahydrochloride salt have been evaluated following established guidelines.
-
Acute Oral Toxicity: The study was conducted on Wistar rats. The test substance, dissolved in deionized water, was administered orally by gavage at various dose levels (2510, 3160, 3570, 3980, and 5010 mg/kg body weight). Animals were observed for 14 days for mortality and clinical signs of toxicity.[3]
-
Skin Irritation: The study followed OECD Guideline 404. A 0.5 g sample of the test substance was moistened and applied to the shaved skin of albino rabbits under a semi-occlusive patch for 4 hours. Skin reactions (erythema and edema) were scored at 1, 24, 48, and 72 hours after patch removal.[3]
-
Eye Irritation: The study was conducted according to OECD Guideline 405. The test substance was instilled into the conjunctival sac of one eye of albino rabbits. The eyes were examined and scored for irritation at 1, 24, 48, and 72 hours, and up to 14 days post-instillation.[3]
Toxicology and Safety
Table 2: Toxicological Data for 1,3-Bis(2,4-diaminophenoxy)propane Tetrahydrochloride
| Test | Species | Route | Result |
| Acute Oral Toxicity | Rat (male) | Oral | LD₅₀ = 3570 mg/kg body weight[3] |
| Skin Irritation | Rabbit | Dermal | Minimal and transient irritation; slight erythema observed at 1 hour, which subsided.[3] |
| Eye Irritation | Rabbit | Ocular | Irritating to the eyes.[3] |
| Skin Sensitization (LLNA) | Mouse | Dermal | Determined to be a skin sensitizer with a calculated EC3 value of 14.7%.[3] |
As an aromatic amine, 1,3-Bis(2,4-diaminophenoxy)propane belongs to a class of chemicals that are known to have various biological effects, and some have been linked to carcinogenicity.[1][12][13][14] The primary mechanism for the biological activity of many aromatic amines involves metabolic activation of the amino group.[1]
Visualizations
Mechanism of Action in Oxidative Hair Dyeing
The following diagram illustrates the chemical workflow of 1,3-Bis(2,4-diaminophenoxy)propane as a coupler in oxidative hair dye formulations.
Conceptual Biological Interaction Pathway for Aromatic Amines
This diagram presents a generalized and conceptual pathway for the potential biological effects of aromatic amines, the chemical class to which 1,3-Bis(2,4-diaminophenoxy)propane belongs. This is not a validated signaling pathway for this specific compound but is based on the known metabolic activation of this class of chemicals.
References
- 1. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Opinion concerning 1,3-Bis-(2,4-diaminophenoxy)propane (Colipa n° A79) - adopted by the Scientific Committee on Cosmetic Products and Non-Food Products intended for Consumers during the plenary of 23 June 1999 | Scientific Committees [ec.europa.eu]
- 3. ec.europa.eu [ec.europa.eu]
- 4. nbinno.com [nbinno.com]
- 5. parchem.com [parchem.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. censwpa.org [censwpa.org]
- 13. Aromatic Amines Group - information sheet - Canada.ca [canada.ca]
- 14. bcpp.org [bcpp.org]
